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Compound of Interest

Compound Name: Binospirone hydrochloride

Cat. No.: B560196 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the structural elucidation, physicochemical properties, and analytical methodologies

for Buspirone Hydrochloride.

Initial Clarification: The request specified "Binospirone hydrochloride." Following extensive

database searches, it has been concluded that this is likely a typographical error for Buspirone

hydrochloride. This document will proceed with a detailed analysis of Buspirone hydrochloride,

a prominent anxiolytic agent.

Executive Summary
Buspirone hydrochloride is an anxiolytic drug belonging to the azapirone chemical class. Unlike

traditional anxiolytics like benzodiazepines, it exhibits a unique pharmacological profile,

primarily acting as a serotonin 5-HT1A receptor partial agonist. A thorough understanding of its

solid-state structure, spectroscopic fingerprint, and synthesis pathway is critical for drug

development, quality control, and formulation. This guide provides a comprehensive overview

of the structural analysis of Buspirone hydrochloride, including its polymorphism,

crystallographic data, spectroscopic characterization, and a detailed examination of its

synthesis and mechanism of action. All quantitative data is presented in standardized tables,

and key experimental protocols are provided. Visual diagrams generated using Graphviz (DOT

language) illustrate critical pathways and workflows to facilitate understanding.

Physicochemical and Structural Data
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Buspirone hydrochloride is a white crystalline solid that is soluble in water. It is known to exist in

at least two polymorphic forms, which have different physical properties.

Crystallographic Data
The crystal structure of Buspirone (Form 1) has been determined by single-crystal X-ray

diffraction. The crystallographic data provides precise information on the three-dimensional

arrangement of the atoms in the molecule, including bond lengths, bond angles, and unit cell

dimensions. This information is fundamental for understanding its solid-state properties and for

computational modeling studies.

Parameter Value

Crystal System Monoclinic

Space Group P21/c

a (Å) 11.45

b (Å) 18.33

c (Å) 11.56

α (°) 90

β (°) 107.1

γ (°) 90

Volume (Å³) 2319

Z 4

Density (calculated) (g/cm³) 1.11

Note: Data corresponds to the free base of Buspirone as available from CCDC entry 629910.

The hydrochloride salt will have slight variations.

Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of Buspirone

hydrochloride.
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1H and 13C NMR spectroscopy are used to confirm the molecular structure of Buspirone

hydrochloride by identifying the chemical environment of each hydrogen and carbon atom.

Table 2: 1H NMR Spectral Data of Buspirone Hydrochloride

Chemical Shift (ppm) Multiplicity Assignment

8.32 d Pyrimidine C4-H, C6-H

6.51 t Pyrimidine C5-H

3.81 t Piperazine CH2

3.45 t N-CH2 (butyl)

2.59 t Piperazine CH2

2.45 t N-CH2 (butyl)

2.38 s Glutarimide CH2

1.85 m Spiro-cyclopentyl CH2

1.62 m Butyl CH2

1.50 m Butyl CH2

Table 3: 13C NMR Spectral Data of Buspirone Hydrochloride
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Chemical Shift (ppm) Assignment

172.5 C=O (glutarimide)

161.8 Pyrimidine C2

157.9 Pyrimidine C4, C6

109.9 Pyrimidine C5

58.5 N-CH2 (butyl)

53.2 Piperazine CH2

49.5 Spiro C

43.8 Piperazine CH2

40.1 Glutarimide CH2

37.8 Spiro-cyclopentyl CH2

26.3 Butyl CH2

24.4 Butyl CH2

24.1 Spiro-cyclopentyl CH2

FTIR spectroscopy provides information about the functional groups present in the Buspirone

hydrochloride molecule. The positions of the absorption bands are characteristic of specific

bond vibrations.

Table 4: Key FTIR Absorption Bands of Buspirone Hydrochloride
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Wavenumber (cm-1) Vibrational Mode Functional Group

2953, 2865 C-H stretch Aliphatic

1723 C=O stretch Imide

1673 C=O stretch Imide

1575 C=N, C=C stretch Pyrimidine ring

1484, 1444 C-H bend Aliphatic

1359 C-N stretch

1270

1119

809

Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural analysis of

Buspirone hydrochloride are provided below.

Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic structure of a crystalline sample.

Methodology:

Crystal Growth: Grow single crystals of Buspirone hydrochloride suitable for X-ray diffraction

(typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an

appropriate solvent (e.g., ethanol).

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect

diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source

(e.g., Mo Kα or Cu Kα radiation).
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Data Processing: Process the collected diffraction data to obtain a set of structure factors.

Structure Solution and Refinement: Solve the crystal structure using direct methods or

Patterson methods, and refine the atomic positions and thermal parameters to obtain the

final structural model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by probing the magnetic properties of atomic

nuclei.

Methodology:

Sample Preparation: Dissolve 5-10 mg of Buspirone hydrochloride in approximately 0.6-0.7

mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the

deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

1H NMR Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

of 13C.

Data Processing: Process the acquired free induction decays (FIDs) by Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the 1H

NMR spectrum and reference both spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation: Place a small amount of the solid Buspirone hydrochloride sample

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract

atmospheric and instrumental contributions.

Sample Spectrum: Apply pressure to the sample using the ATR anvil to ensure good contact

with the crystal. Record the sample spectrum.

Data Analysis: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm-1). Identify the characteristic absorption bands and assign them to

the corresponding functional groups.

Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway, a

typical experimental workflow for structural analysis, and the synthetic pathway of Buspirone

hydrochloride.

Signaling Pathway of Buspirone
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[https://www.benchchem.com/product/b560196#structural-analysis-of-binospirone-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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